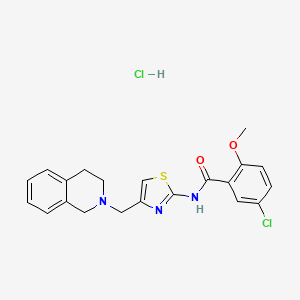
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is particularly interesting due to the presence of multiple functional groups, which allows it to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride typically involves several key steps. One common synthetic route includes:
Formation of the Benzamide Core: : The initial step often involves the formation of the benzamide core. This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Thiazolyl Group: : The thiazolyl group is introduced via a cyclization reaction involving thiourea and an appropriate α-haloketone.
Attachment of the Isoquinolinylmethyl Group: : The isoquinolinylmethyl group is added through an alkylation reaction, often using a haloalkyl derivative of isoquinoline.
Final Chlorination and Methoxylation: : Chlorine and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Reaction conditions typically involve the use of organic solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on cost efficiency, yield improvement, and environmental considerations. Continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure product purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.
Reduction: : The nitro group (if present) or other reducible functionalities in the molecule can be reduced to corresponding amine or other reduced forms.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like lithium aluminium hydride.
Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride has been studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
Industrial applications of this compound may include its use as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The exact mechanism of action of this compound can vary depending on its specific application. Generally, its activity is attributed to the interaction of its functional groups with molecular targets such as enzymes or receptors. The isoquinoline moiety, thiazole ring, and benzamide core each play a role in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
5-chloro-N-(4-(methylthiazol-2-yl)-2-methoxybenzamide hydrochloride
5-chloro-N-(4-(isoquinolin-2-ylmethyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
Uniqueness
What sets 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride apart from similar compounds is the unique combination of the isoquinoline moiety with the thiazole and benzamide core. This combination enhances its ability to participate in a diverse array of chemical reactions and interact with various molecular targets, potentially leading to unique biological activities.
属性
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S.ClH/c1-27-19-7-6-16(22)10-18(19)20(26)24-21-23-17(13-28-21)12-25-9-8-14-4-2-3-5-15(14)11-25;/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZYILEJSMYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
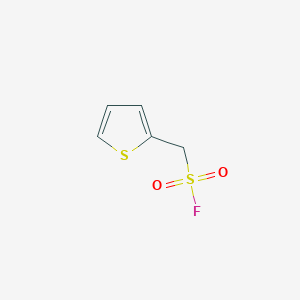
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2753076.png)
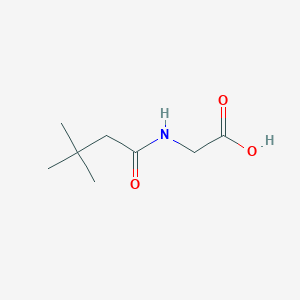
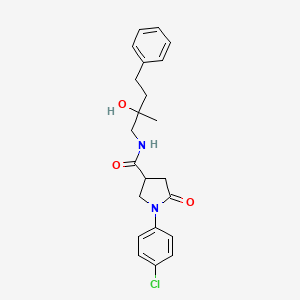
![2-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2753080.png)
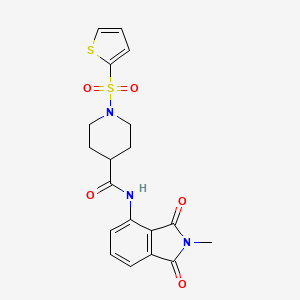
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)

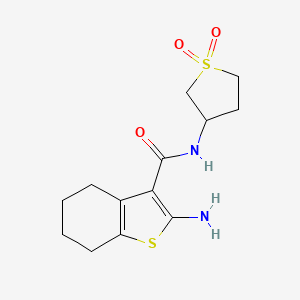

![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)
![N'-[(3-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)
